Enkephalin-met, lys(6)-

Description

Classification and Overview of Endogenous Opioid Peptide Systems

The endogenous opioid peptides are broadly categorized into four main families, each derived from a distinct precursor protein. nih.govannualreviews.orgwikipedia.org These families are the enkephalins, endorphins, dynorphins, and the nociceptin (B549756)/orphanin FQ system. nih.govannualreviews.org Each family has a preferential, though not exclusive, affinity for a specific type of opioid receptor.

The actions of these peptides are mediated by G-protein-coupled receptors, which are classified as mu (μ), delta (δ), and kappa (κ) opioid receptors. frontiersin.org A related receptor, the nociceptin/orphanin FQ receptor (NOPR), is the target for the nociceptin family. annualreviews.orgfrontiersin.org Enkephalins, for instance, show a high affinity for δ-opioid receptors and, to a lesser extent, μ-opioid receptors. wikipedia.orgfrontiersin.org

The biosynthesis of these peptides begins with the creation of large precursor proteins. mdpi.com Through a series of enzymatic cleavages, these prohormones are processed into smaller, biologically active peptides. mdpi.com

Table 1: Major Families of Endogenous Opioid Peptides

| Family | Precursor Protein | Primary Peptides | Primary Receptor Preference |

|---|---|---|---|

| Enkephalins | Proenkephalin (PENK) | Met-enkephalin, Leu-enkephalin | δ-opioid receptor (DOR), μ-opioid receptor (MOR) |

| Endorphins | Pro-opiomelanocortin (POMC) | β-endorphin | μ-opioid receptor (MOR) |

| Dynorphins | Prodynorphin (PDYN) | Dynorphin A, Dynorphin B | κ-opioid receptor (KOR) |

| Nociceptins | Pronociceptin/Orphanin FQ | Nociceptin/Orphanin FQ | Nociceptin receptor (NOPR) |

Met-enkephalin-Lys6 as a Specific Hexapeptide within the Enkephalinergic System

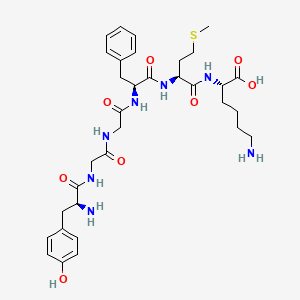

Within the enkephalin family, Met-enkephalin-Lys6 stands out as a specific hexapeptide. Its structure consists of the five amino acids of Met-enkephalin (Tyrosine-Glycine-Glycine-Phenylalanine-Methionine) with an additional lysine (B10760008) residue at the carboxyl-terminus, giving it the sequence Tyr-Gly-Gly-Phe-Met-Lys. annualreviews.org

This peptide is a direct product of the processing of proenkephalin, the common precursor for all enkephalin peptides. annualreviews.org The proenkephalin protein contains multiple copies of the Met-enkephalin sequence, which are typically flanked by pairs of basic amino acids (lysine or arginine). annualreviews.org These basic residues serve as recognition sites for trypsin-like enzymes that cleave the precursor, releasing the active peptides. annualreviews.org Met-enkephalin-Lys6 is one of several C-terminally extended Met-enkephalin variants that have been isolated from tissues rich in enkephalins, such as the chromaffin granules of the adrenal medulla and the brain. annualreviews.org

Research Findings:

Detailed biochemical studies have identified Met-enkephalin-Lys6 as one of a group of small Met-enkephalin-containing peptides, which also includes Met-enkephalin-Arg6, Met-enkephalin-Arg6-Arg7, and Met-enkephalin-Arg6-Gly7-Leu8. annualreviews.org The presence of these extended peptides suggests a complex and potentially regulated processing pathway for proenkephalin. annualreviews.org

One study investigated the role of the enzyme tissue kallikrein in processing enkephalin precursors. It was found that when a larger precursor known as peptide F was incubated with tissue kallikrein, Met-enkephalin-Lys6 was the primary peptide released. nih.gov This indicates that tissue kallikrein can cleave between two lysine residues to generate this specific hexapeptide. nih.gov

The existence of Met-enkephalin-Lys6 and other extended forms raises questions about their specific physiological roles. They may function as intermediates that are further processed into the pentapeptide Met-enkephalin, or they may possess unique biological activities of their own. dtic.mil However, research suggests that the addition of a positively charged amino acid like lysine to the C-terminus may hinder the peptide's binding to opioid receptors compared to Met-enkephalin itself. pnas.org

Table 2: Profile of Met-enkephalin-Lys6

| Attribute | Description |

|---|---|

| Compound Name | Enkephalin-met, lys(6)- (Met-enkephalin-Lys6) |

| Peptide Class | Endogenous Opioid Peptide, Hexapeptide |

| Family | Enkephalin |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Lys |

| Precursor | Proenkephalin |

| Source | Isolated from bovine adrenal medulla and brain. annualreviews.org |

| Biosynthesis | Generated by proteolytic cleavage of proenkephalin, potentially by enzymes like tissue kallikrein. nih.govannualreviews.org |

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N7O8S/c1-49-16-14-25(31(45)40-26(33(47)48)9-5-6-15-34)39-32(46)27(18-21-7-3-2-4-8-21)38-29(43)20-36-28(42)19-37-30(44)24(35)17-22-10-12-23(41)13-11-22/h2-4,7-8,10-13,24-27,41H,5-6,9,14-20,34-35H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,47,48)/t24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOVZGFKVVQYMH-FWEHEUNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997287 | |

| Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75909-25-0 | |

| Record name | Enkephalin-met, lys(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075909250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Precursor Processing of Met Enkephalin Lys6

Proenkephalin (PENK) as the Primary Precursor for Enkephalins and Related Peptides

Proenkephalin, also known as Proenkephalin A, is the polypeptide precursor hormone from which Met-enkephalin and related peptides are derived. wikipedia.org It is a member of the opioid neuropeptide precursor family and its proteolytic processing is essential for generating active neuropeptides that play crucial roles in various physiological functions, including pain perception and stress responses. sinobiological.comuniprot.org

The human Proenkephalin gene, PENK, is located on chromosome 8. wikipedia.org Its structure consists of four exons, with the main exon encoding all the known biologically active peptide sequences. wikigenes.org The gene's expression is regulated by various factors, including cyclic AMP (cAMP) and phorbol (B1677699) esters, with the regulatory DNA sequences located upstream of the mRNA start site. wikigenes.org This regulation allows for the modulation of enkephalin synthesis in response to trans-synaptic events and cell-surface receptor activation. wikigenes.org PENK is expressed in various tissues, but it is found in high concentrations in the adrenal medulla and throughout the central nervous system. sinobiological.comwikipedia.org

| Feature | Description | References |

| Gene Name | PENK (Proenkephalin) | wikipedia.orggenecards.org |

| Location | Chromosome 8 (8q12.1) | wikipedia.org |

| Structure | Contains four exons, with the primary coding sequence for bioactive peptides on a single large exon. | sinobiological.comwikigenes.org |

| Regulation | Expression is regulated by factors such as cAMP and phorbol esters via specific DNA sequences. | wikigenes.org |

| Expression | Primarily in the adrenal medulla and central nervous system (e.g., striatum, cerebral cortex). | sinobiological.comwikipedia.org |

The human proenkephalin preproprotein is 267 amino acids long. sinobiological.comresearchgate.net Following the removal of a signal peptide, the resulting proenkephalin protein serves as the substrate for proteolytic processing. Within its structure, the proenkephalin polypeptide contains multiple copies of enkephalin sequences. Specifically, it encodes four copies of Met-enkephalin, one copy of Leu-enkephalin, and two C-terminally extended Met-enkephalin derivatives: the octapeptide Met-enkephalin-Arg-Gly-Leu and the heptapeptide (B1575542) Met-enkephalin-Arg-Phe. wikipedia.orgsinobiological.comwikipedia.org Each of these peptide sequences is typically flanked by pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys), which act as recognition sites for processing enzymes. sinobiological.comresearchgate.net

| Peptide Sequence | Number of Copies | Flanking Residues | References |

| Met-enkephalin (YGGFM) | 4 | Paired basic amino acids (e.g., Lys-Arg) | wikipedia.orgsinobiological.comwikipedia.org |

| Leu-enkephalin (YGGFL) | 1 | Paired basic amino acids | wikipedia.orgsinobiological.com |

| Met-enkephalin-Arg-Gly-Leu | 1 | Paired basic amino acids | wikipedia.org |

| Met-enkephalin-Arg-Phe | 1 | Paired basic amino acids | wikipedia.org |

Proteolytic Maturation Pathways of Proenkephalin

The conversion of the inactive proenkephalin precursor into bioactive peptides is a critical process that occurs within the secretory vesicles of neuroendocrine cells. nih.govescholarship.org This maturation pathway involves a sequential series of cleavages by specific proteases.

The initial step in proenkephalin processing is carried out by endopeptidases known as prohormone convertases (PCs), which belong to the subtilisin-like family of serine proteases. nih.gov The primary enzymes involved are PC1 (also known as PC1/3) and PC2. wikipedia.orgwikipedia.org These enzymes recognize and cleave the proenkephalin chain at the carboxyl side of the paired basic amino acid residues that flank the enkephalin sequences. nih.govnih.gov Studies have shown that PC1 and PC2 exhibit different cleavage specificities and produce distinct profiles of intermediate peptides. PC2 is generally more efficient at generating the smaller, active opioid peptides from proenkephalin compared to PC1. nih.gov For instance, PC2 can effectively produce free Met-enkephalin and its extended forms, while PC1 may generate larger intermediate fragments. nih.gov

Following the initial cuts by prohormone convertases, the resulting peptide intermediates often retain one or two basic amino acid residues (lysine or arginine) at their C-terminus. wikipedia.org The removal of these residues is a necessary step for the full biological activity of the final peptide. This trimming is accomplished by the action of an exopeptidase, primarily Carboxypeptidase E (CPE), also known as enkephalin convertase. wikipedia.orgnih.gov CPE specifically cleaves C-terminal basic residues from peptide intermediates, thereby generating the mature, bioactive enkephalin peptides. nih.govnih.govoup.com

Met-enkephalin-Lys6 is an example of a C-terminally extended Met-enkephalin peptide. Its generation is a direct result of the sequential proteolytic processing cascade. Within the human proenkephalin sequence, one of the Met-enkephalin sequences (YGGFM) is immediately followed by a lysine (B10760008) residue, which is then part of a dibasic cleavage site (Lys-Arg).

The process unfolds as follows:

A prohormone convertase, such as PC2, cleaves the proenkephalin chain after the Lys-Arg pair that follows the first Met-enkephalin sequence.

This initial cleavage liberates a larger enkephalin-containing polypeptide (ECP) that contains the sequence Tyr-Gly-Gly-Phe-Met-Lys.

This hexapeptide, Met-enkephalin-Lys6, is an intermediate product. It can then serve as a substrate for Carboxypeptidase E, which would remove the C-terminal lysine to produce the final Met-enkephalin pentapeptide.

Therefore, Met-enkephalin-Lys6 represents a key intermediate in the biosynthetic pathway, arising directly from the endoproteolytic cleavage of proenkephalin before the final exopeptidase trimming step.

Examination of Tissue-Specific Variations in Proenkephalin Processing and Hexapeptide Accumulation

The processing of the proenkephalin precursor protein is markedly different depending on the tissue, leading to distinct profiles of enkephalin-containing peptides. This disparity is particularly evident when comparing the adrenal medulla with various regions of the central nervous system, such as the brain.

In the bovine adrenal medulla, proenkephalin processing is relatively incomplete. This results in the accumulation of high-molecular-weight intermediates, with lower concentrations of free enkephalins. nih.govnih.gov Studies have identified various large enkephalin-containing peptides in the adrenal medulla that are found in much lower concentrations in the brain, indicating a different processing mechanism for proenkephalin. nih.gov Gel filtration analysis of extracts from the bovine adrenal medulla reveals that N-terminally extended forms of Met-enkephalin-Arg6-Phe7 and Met-enkephalin-Arg6-Gly7-Leu8 are the predominant species. nih.gov Similarly, in the rat adrenal gland, immunoreactivity is mostly associated with high molecular weight material. nih.gov

Conversely, processing in the brain is far more extensive, leading to the liberation of smaller opioid peptides, including the pentapeptide Met-enkephalin. nih.gov In the bovine striatum and colon, the main immunoreactive forms detected are consistent with the fully processed hepta- and octapeptides, rather than the large precursors seen in the adrenal gland. nih.gov This suggests that in neuronal tissues, the enzymatic machinery favors more complete cleavage of the proenkephalin precursor. nih.gov Further regional differences in processing are observed even within the brain itself, for instance, between the striatum and the hypothalamus. nih.gov

These tissue-specific processing patterns suggest the existence of at least two distinct pathways for proenkephalin maturation. nih.gov The differential expression or activity of specific processing enzymes, such as prohormone convertases PC1 and PC2, in different tissues likely underlies these variations. lsuhsc.edu

Table 1: Tissue-Specific Processing of Proenkephalin

| Tissue | Predominant Molecular Forms | Extent of Processing | Reference |

| Bovine Adrenal Medulla | High molecular weight intermediates; N-terminally extended forms of Met-enkephalin-Arg6-Phe7 and Met-enkephalin-Arg6-Gly7-Leu8. | Incomplete | nih.govnih.gov |

| Rat Adrenal Gland | Predominantly high molecular weight material (Mr 31,500-43,500). | Incomplete | nih.gov |

| Bovine Brain (General) | Broader molecular weight distribution with more smaller peptides. | More extensive than adrenal | nih.govnih.gov |

| Bovine Striatum & Colon | Main forms are the final hepta- and octapeptides. | Extensive/Complete | nih.gov |

| Rat Brain (Striatum, Hypothalamus) | Broader molecular weight distribution (Mr 4,000-43,500); regional variations observed. | Extensive | nih.gov |

Post-Translational Modifications of Enkephalin-Containing Polypeptides and their Influence on Processing

Post-translational modifications (PTMs) are crucial covalent changes to proteins after their synthesis that can significantly alter their function, stability, and processing. wikipedia.org Proenkephalin and its derived peptides are subject to several PTMs, notably glycosylation and phosphorylation, which can influence the cleavage of the precursor and the stability of the final peptides.

Glycosylation: Evidence indicates that the proenkephalin A precursor can be glycosylated. Studies using antiserum against the C-terminus of Met-enkephalin Arg6-Gly7-Leu8 identified a glycosylated, N-terminally extended variant of this peptide in bovine adrenal medulla extracts. nih.gov This peptide contains the sequence Asn-Ser-Ser, a consensus site for N-linked glycosylation. The attachment of carbohydrate moieties to the asparagine residue was confirmed using lectin affinity chromatography and the enzyme glycopeptidase F. nih.gov Glycosylation of the precursor can potentially influence protein folding and stability, and may also sterically hinder the access of processing enzymes to nearby cleavage sites, thereby altering the profile of peptides that are ultimately produced.

Phosphorylation: Proenkephalin is also a substrate for phosphorylation. nih.gov Cell radiolabeling experiments have demonstrated that proenkephalin synthesized in SK-N-MC human neuroblastoma cells is phosphorylated. nih.gov Furthermore, specific phosphorylated fragments of proenkephalin-A, such as the antibacterial peptide enkelytin, have been identified in bovine adrenal medulla. nih.gov This modification is not limited to the precursor; the final enkephalin peptides themselves can be phosphorylated. Research has shown that phosphorylation of the N-terminal tyrosine residue of both Met-enkephalin and Leu-enkephalin significantly enhances their stability against degradation by aminopeptidases. nih.gov While unmodified enkephalins are degraded in less than a minute, their phosphorylated counterparts have half-lives of several minutes, suggesting that this PTM can prolong their biological activity by protecting them from rapid proteolysis. nih.gov Phosphorylation is a key regulatory mechanism for many cellular processes, and its role in modulating protein function is widely recognized. yale.edu

These modifications add another layer of complexity to the regulation of the enkephalin system, influencing not only which peptides are generated from the proenkephalin precursor but also their subsequent stability and activity in the extracellular space.

Degradation and Enzymatic Inactivation of Met Enkephalin Lys6

Characterization of Enkephalinase Enzymes and their Specificity for Met-enkephalin-Lys6

Multiple membrane-bound and soluble peptidases contribute to the metabolism of enkephalins and their derivatives. The main enzymatic actions include cleavage at the N-terminus, C-terminus, and at specific internal peptide bonds. The principal enzymes involved are Aminopeptidase (B13392206) N (APN), Neutral Endopeptidase (NEP), Dipeptidyl Peptidase III (DPP3), Carboxypeptidase A6 (CPA6), and Angiotensin-Converting Enzyme (ACE). wikipedia.orgmdpi.com

Aminopeptidase N (APN, EC 3.4.11.2) is a widespread zinc metallopeptidase that plays a crucial role in the degradation of enkephalins. nih.govnih.govnih.gov APN is a membrane-bound exopeptidase that catalyzes the hydrolysis of the N-terminal amino acid from peptides. annualreviews.org In the case of Met-enkephalin-Lys6, APN cleaves the Tyr¹-Gly² bond.

This action releases a free Tyrosine residue and the inactive pentapeptide fragment Gly-Gly-Phe-Met-Lys. The removal of the N-terminal tyrosine is critical because this residue is essential for the peptide's interaction with and activation of opioid receptors. Therefore, the cleavage by APN results in the complete inactivation of the peptide's biological activity. APN is considered a primary enzyme in the physiological inactivation pathway of enkephalins. nih.govannualreviews.org

Neutral Endopeptidase (NEP, EC 3.4.24.11), also known as neprilysin or enkephalinase, is another key zinc metallopeptidase in the metabolic pathway of enkephalins. nih.govnih.gov Unlike APN, NEP is an endopeptidase, meaning it cleaves internal peptide bonds. Its specificity is directed towards peptide bonds on the amino-terminal side of hydrophobic amino acid residues. oup.com

For the Met-enkephalin-Lys6 sequence (Tyr-Gly-Gly-Phe-Met-Lys), the primary site of NEP hydrolysis is the Gly³-Phe⁴ bond. This cleavage yields two fragments: the N-terminal tripeptide Tyr-Gly-Gly and the C-terminal tripeptide Phe-Met-Lys. Both of these fragments are inactive at opioid receptors. The action of NEP is a major pathway for terminating the signal of enkephalins in the brain and other tissues. nih.gov While C-terminal extensions on peptides can sometimes influence NEP activity, the core cleavage site within the enkephalin sequence remains accessible. researchgate.net

Dipeptidyl Peptidase III (DPP3, EC 3.4.14.4) is a zinc-dependent exopeptidase that hydrolyzes dipeptides from the N-terminus of its substrates. nih.govnih.gov DPP3 shows a high affinity for opioid peptides like enkephalins and is implicated in the pain modulatory system. nih.gov The enzyme binds oligopeptides and cleaves the peptide bond between the second and third amino acid residues.

In the degradation of Met-enkephalin-Lys6 (Tyr-Gly-Gly-Phe-Met-Lys), DPP3 catalyzes the hydrolysis of the Gly²-Gly³ bond. This action releases the dipeptide Tyr-Gly and the tetrapeptide fragment Gly-Phe-Met-Lys. The resulting fragments are biologically inactive, making DPP3 another important contributor to the termination of enkephalin signaling. nih.gov

The C-terminus of Met-enkephalin-Lys6 is also a target for enzymatic degradation, primarily by carboxypeptidases.

Carboxypeptidase A6 (CPA6) is a member of the M14 metallocarboxypeptidase family that is secreted into the extracellular matrix. nih.gov CPA6 functions by cleaving the C-terminal amino acid from peptides and proteins, showing a preference for large hydrophobic residues. nih.govplos.org Studies have shown that Met-enkephalin is a substrate for CPA6, which removes the C-terminal methionine. nih.gov For Met-enkephalin-Lys6, CPA6 would cleave the C-terminal Lysine (B10760008) residue, releasing Lys and the pentapeptide Tyr-Gly-Gly-Phe-Met (Met-enkephalin). While the resulting Met-enkephalin is still an active opioid, this action represents a step in the processing or further degradation of the hexapeptide.

Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) , a dipeptidyl carboxypeptidase, is also involved in the metabolism of some C-terminally extended enkephalins. mdpi.com ACE removes a dipeptide from the C-terminus of its substrates. For C-terminally extended peptides like Met-enkephalin-Arg-Phe, ACE cleaves the C-terminal dipeptide (Arg-Phe) to produce Met-enkephalin. nih.gov By analogy, ACE would act on Met-enkephalin-Lys6 by cleaving the C-terminal dipeptide, Met-Lys. This hydrolysis would yield the tetrapeptide Tyr-Gly-Gly-Phe, which is an inactive fragment. This suggests ACE plays a role in inactivating C-terminally extended enkephalins like Met-enkephalin-Lys6. nih.gov

Kinetic Analyses of Met-enkephalin-Lys6 Cleavage and Turnover Rates

The rate at which enkephalin-degrading enzymes inactivate their substrates is a critical factor in determining the peptide's physiological effects. Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) quantify the efficiency of these enzymes. Direct kinetic data for the degradation of Met-enkephalin-Lys6 by each specific peptidase is not extensively documented. However, data from studies on Met-enkephalin and other closely related, C-terminally extended peptides provide valuable insights into the probable turnover rates.

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹μM⁻¹) | Source |

| CPA6 | Met-enkephalin | 210 | 11 | 0.052 | nih.gov |

| ACE | [Met]enkephalin-Arg⁶-Phe⁷ | 300 | - | - | researchgate.net |

| DPP3 | Leu-enkephalin | 3.65 (Ki) | - | - | researchgate.net |

The available data indicate that these enzymes have affinities for enkephalin-related peptides in the micromolar range. The rapid turnover by multiple enzymes ensures that the half-life of released enkephalins is very short, often lasting only minutes in biological systems. wikipedia.org

Consequences of Enzymatic Degradation on Met-enkephalin-Lys6 Bioavailability and Duration of Action

The extensive and rapid enzymatic degradation of Met-enkephalin-Lys6 has profound consequences for its biological function. The concerted action of aminopeptidases, endopeptidases, and carboxypeptidases ensures that the peptide has a very short half-life and low bioavailability in vivo. wikipedia.org This rapid inactivation confines the peptide's action to the immediate vicinity of its release site, a characteristic feature of neurotransmitters and neuromodulators that require tight spatial and temporal control of their signals.

The susceptibility to degradation is a major hurdle for the therapeutic potential of natural enkephalins. wikipedia.org The C-terminal extension in Met-enkephalin-Lys6 compared to Met-enkephalin may offer some altered susceptibility to certain peptidases; for example, amidation or extension at the C-terminus can improve peptide stability. acs.org However, the extension also introduces new cleavage sites for enzymes like ACE. Consequently, without modification, Met-enkephalin-Lys6 is expected to have a brief duration of action, limiting its systemic effects and reinforcing its role as a local signaling molecule.

Investigating the Enzymatic Regulation of Extracellular Met-enkephalin-Lys6 Levels

The concentration of Met-enkephalin-Lys6 in the extracellular space is dynamically regulated by a balance between its release from precursor proteins and its rapid enzymatic inactivation. Research has focused on identifying the specific enzymes responsible for its degradation and characterizing their kinetic properties. These studies are fundamental to understanding the physiological roles of Met-enkephalin-Lys6 and exploring potential therapeutic strategies that involve modulating its activity by inhibiting its breakdown.

Key enzymes involved in the degradation of enkephalins are often referred to as "enkephalinases." These include aminopeptidase N (APN), neutral endopeptidase (NEP), and certain carboxypeptidases. wikipedia.orgfrontiersin.orgmdpi.com While the degradation of the pentapeptide Met-enkephalin is well-studied, specific investigations into the enzymatic breakdown of the Lys6 variant have revealed the prominent role of carboxypeptidases.

Carboxypeptidase N

Studies have shown that carboxypeptidase N, an enzyme present in high concentrations in blood plasma, efficiently hydrolyzes Lys6-enkephalins. nih.govbohrium.com This enzyme specifically cleaves the C-terminal lysine residue from Met-enkephalin-Lys6, converting it to Met-enkephalin, which is then subject to further degradation by other peptidases. The rapid action of carboxypeptidase N in the circulation suggests it plays a significant role in controlling the systemic levels of Met-enkephalin-Lys6 if it is released from tissues such as the adrenal gland. nih.govbohrium.com

The kinetic parameters of this hydrolysis have been determined, highlighting the enzyme's efficiency.

| Substrate | Km (μM) | kcat (min⁻¹) | Specificity Constant (kcat/Km) |

|---|---|---|---|

| Lys6-Met5-enkephalin | 216 | 6204 | 28.7 |

| Arg6-Met5-enkephalin | 49 | 1024 | 20.9 |

| Arg6-Leu5-enkephalin | 57 | 375 | 6.6 |

| Bradykinin (B550075) | 19 | 58 | 3.1 |

As shown in Table 1, while bradykinin has a lower Km, the turnover number (kcat) for Lys6-Met5-enkephalin is substantially higher, resulting in a high specificity constant. nih.govbohrium.com This indicates that Met-enkephalin-Lys6 is a highly preferred substrate for carboxypeptidase N.

Enkephalin Convertase

In addition to plasma carboxypeptidase N, a specific carboxypeptidase B-like enzyme, termed "enkephalin convertase," has been identified and purified from adrenal chromaffin granules. pnas.org This enzyme is involved in the biosynthesis of enkephalins from their larger precursors. pnas.orgnih.gov Enkephalin convertase has been shown to have a high affinity for hexapeptide enkephalin precursors, including Met-enkephalin-Lys6.

The affinity of purified enkephalin convertase for various enkephalin hexapeptides has been quantified:

| Substrate | Km (μM) |

|---|---|

| [Met5]enkephalin-Lys6 | 195 |

| [Leu5]enkephalin-Lys6 | 174 |

| [Met5]enkephalin-Arg6 | 51 |

| [Leu5]enkephalin-Arg6 | 83 |

The data indicates that while enkephalin convertase can process Lys6-containing precursors, it shows a higher affinity for Arg6-extended enkephalins. pnas.org The co-release of this enzyme with Met-enkephalin from chromaffin cells upon cholinergic stimulation suggests its role in the extracellular processing of proenkephalin-derived peptides. nih.gov

Other Peptidases

Methodological Approaches and Techniques in Enkephalin Met, Lys 6 Research

Radioimmunoassay (RIA) for Peptide Detection and Quantification

Radioimmunoassay (RIA) is a highly sensitive and specific technique used to measure the concentration of antigens, such as enkephalins, in biological fluids. The method is based on the principle of competitive binding, where a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample or a standard) compete for a limited number of binding sites on a specific antibody.

In the context of enkephalin research, RIAs have been developed to detect Met-enkephalin and its analogs in plasma, cerebrospinal fluid, and tissue extracts. A critical aspect of assaying for Met-enkephalin-containing peptides is addressing the susceptibility of the methionine residue to oxidation. To ensure accurate measurement of total Met-enkephalin, samples are often treated with hydrogen peroxide to convert all Met-enkephalin to its methionine sulphoxide form before the assay is performed. This oxidation step improves the reliability and sensitivity of the RIA.

The specificity of the antiserum is paramount. Researchers have developed RIAs with high specificity for Met-enkephalin, showing negligible cross-reactivity with other related peptides like Leu-enkephalin, β-endorphin, or β-lipotrophin. The sensitivity of these assays can be remarkable, with detection limits in the low picogram range (e.g., 5-29 pg/ml in CSF), allowing for the quantification of endogenous enkephalins in various physiological and pathological states.

Table 1: Characteristics of a Typical Met-Enkephalin Radioimmunoassay

| Parameter | Description | Typical Value/Characteristic |

|---|---|---|

| Principle | Competitive binding between radiolabeled and unlabeled antigen for a specific antibody. | - |

| Sample Pre-treatment | Oxidation with hydrogen peroxide to convert Met-enkephalin to Met-enkephalin sulphoxide. | Ensures measurement of total peptide. |

| Tracer | Radio-iodinated enkephalin, purified using methods like octadecasilyl-silica (ODS-silica). | High-affinity, stable tracer. |

| Sensitivity | The lowest concentration of the peptide that can be reliably detected. | 0.02 pmole/tube for Met-enkephalin sulphoxide. jax.org |

| Specificity | Ability of the antibody to distinguish between Met-enkephalin and other peptides. | Negligible cross-reactivity with Leu-enkephalin, β-endorphin. jax.org |

High-Performance Liquid Chromatography (HPLC) for Peptide Purification and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the study of enkephalins, utilized for both the purification of these peptides from complex biological mixtures and for their analytical separation and quantification. researchgate.net This chromatographic method separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase.

For enkephalin research, reverse-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column.

HPLC is crucial for:

Purification: Isolating specific enkephalin-containing peptides from tissue extracts or from enzymatic digests of precursor proteins like proenkephalin.

Identification: The retention time of a peptide under specific HPLC conditions is a characteristic feature that aids in its identification when compared to a known standard.

Quantification: When coupled with a suitable detector (e.g., UV or electrochemical), HPLC can be used to determine the exact amount of a peptide in a sample. researchgate.netelifesciences.org

The combination of HPLC with RIA provides a powerful tool for the specific and accurate measurement of enkephalins. researchgate.net HPLC separates the various peptides in a sample, and then the fractions corresponding to the peptide of interest are collected and quantified by RIA. This two-step process ensures that the immunoreactivity measured is indeed from the specific peptide and not from cross-reacting substances.

Gel Filtration Chromatography for Molecular Weight and Size Distribution Analysis

Gel filtration chromatography, also known as size-exclusion chromatography, is a technique that separates molecules based on their size and hydrodynamic volume. dntb.gov.uanih.gov The stationary phase consists of porous beads with a defined pore size. nih.gov When a sample is passed through the column, smaller molecules can enter the pores of the beads, causing them to take a longer, more tortuous path, and thus they elute later. nih.gov Larger molecules that are excluded from the pores pass through the column more quickly and elute earlier. nih.gov

This method is particularly useful in enkephalin research for:

Molecular Weight Estimation: By calibrating the column with proteins of known molecular weights, the elution volume of an unknown peptide or protein can be used to estimate its molecular weight. nih.gov For example, this technique was used to determine that an enkephalin-generating enzyme from the adrenal medulla has an apparent molecular weight of 20,000 daltons. nih.gov

Separating Precursors from Products: Gel filtration can effectively separate large precursor proteins, such as proenkephalin, from smaller, processed peptides like Enkephalin-met, lys(6)-.

Desalting and Buffer Exchange: It is a gentle method for removing small molecules like salts from a peptide preparation. nih.gov

Because separation occurs under mild conditions, it preserves the biological activity of the peptides, making it a valuable tool for purification steps where maintaining the integrity of the molecule is crucial. dntb.gov.uanih.gov

In vitro Receptor Binding Assays (e.g., Radioreceptor Assays)

In vitro receptor binding assays are fundamental for characterizing the interaction of ligands like Enkephalin-met, lys(6)- with their corresponding receptors. These assays measure the binding of a radiolabeled ligand to receptors in preparations of cell membranes, tissue homogenates, or cloned receptors expressed in cell lines.

The primary goals of these assays are to determine:

Binding Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity. This is typically determined through saturation binding experiments where increasing concentrations of a radioligand are incubated with the receptor preparation. nih.gov

Receptor Selectivity: By performing competitive binding experiments, the relative affinity of a new compound for different receptor subtypes (e.g., μ, δ, κ opioid receptors) can be determined. In these assays, a fixed concentration of a radioligand with known receptor selectivity is competed with varying concentrations of the unlabeled test compound (e.g., Enkephalin-met, lys(6)-). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. nih.gov

Enkephalin-met, lys(6)- is known to be an analog of Met-enkephalin that binds to both delta (δ) and mu (μ) opioid receptors. researchgate.net Radioreceptor assays are the primary tool used to quantify its affinity for these receptor types and to compare it with other endogenous and synthetic opioids.

Pharmacological Characterization using Isolated Tissue Bioassays (e.g., Guinea Pig Ileum (GPI), Mouse Vas Deferens (MVD))

Isolated tissue bioassays are classical pharmacological preparations used to assess the functional activity of opioid peptides. The guinea pig ileum (GPI) and mouse vas deferens (MVD) are smooth muscle preparations that are electrically stimulated to contract. Opioid agonists inhibit these contractions by acting on presynaptic opioid receptors, thereby reducing the release of neurotransmitters (acetylcholine in GPI, norepinephrine (B1679862) in MVD).

These two assays are particularly valuable because they have a differential distribution of opioid receptor subtypes:

Guinea Pig Ileum (GPI): This tissue is rich in μ-opioid receptors. Therefore, the inhibitory potency of a compound in the GPI assay is indicative of its activity as a μ-agonist.

Mouse Vas Deferens (MVD): This tissue predominantly expresses δ-opioid receptors. Thus, a compound's potency in the MVD assay reflects its activity as a δ-agonist.

By comparing the potency of a peptide in both assays, researchers can determine its receptor selectivity profile. Studies on pro-enkephalin A-derived peptides have shown that shorter peptides, such as Met-enkephalin and its extended forms, tend to be more potent in the MVD assay, indicating a preference for δ-receptors. nih.gov In contrast, larger peptides derived from the same precursor are often more potent in the GPI system, suggesting a higher affinity for μ-receptors. nih.gov These bioassays provide crucial functional data that complements the binding affinity data obtained from radioreceptor assays.

Table 2: Receptor Selectivity of Opioid Peptides in Isolated Tissue Bioassays

| Peptide Type | Primary Tissue Potency | Inferred Receptor Preference | Reference |

|---|---|---|---|

| Shorter Pro-enkephalin Peptides (e.g., Met-enkephalin) | Mouse Vas Deferens (MVD) | Delta (δ) | nih.gov |

| Larger Pro-enkephalin Peptides (e.g., BAM peptides) | Guinea Pig Ileum (GPI) | Mu (μ) | nih.gov |

Genetic Manipulation Techniques in Animal Models (e.g., Gene Knockout Models)

Genetic manipulation in animal models, particularly the creation of gene knockout mice, has been a powerful tool for understanding the physiological roles of the enkephalin system. By deleting the gene encoding the enkephalin precursor, preproenkephalin (Penk), researchers can observe the consequences of a complete absence of enkephalin peptides.

Studies using Penk knockout (enk-/-) mice have revealed significant behavioral abnormalities, providing insights into the functions of endogenous enkephalins. These mice have been shown to:

Exhibit increased anxiety and aggression. nih.gov

Display altered responses to painful stimuli, particularly in supraspinal (but not spinal) pain pathways. nih.gov

Show exaggerated responses in fear and anxiety-provoking environments. nih.govnih.gov

These findings demonstrate that endogenous enkephalins are crucial for modulating pain perception, anxiety, and emotional responses. nih.govnih.govnih.gov While these models investigate the entire family of peptides derived from proenkephalin, the results provide a critical context for understanding the potential roles of individual components like Enkephalin-met, lys(6)-.

Another genetic technique involves the use of antisense oligonucleotides. These are short, synthetic strands of nucleic acids that can bind to a specific mRNA sequence and block its translation into a protein. This strategy has been used to block the production of enkephalins in cell cultures to study their regulatory roles, for instance, in the immune system.

Immunohistochemistry and Immunoreactivity Profiling

Immunohistochemistry (IHC) is a technique used to visualize the location and distribution of specific proteins or peptides in tissue sections using antibodies. This method has been extensively applied to map the distribution of enkephalins and their precursors in the nervous system and peripheral tissues.

Using specific antibodies against peptides like Met-enkephalin and its extended forms, researchers have been able to:

Localize Enkephalins: Identify specific populations of neurons and nerve fibers that contain enkephalins in various tissues, such as the submandibular gland and adrenal medulla. nih.govnih.gov

Study Co-localization: Determine whether enkephalins are present in the same cells as other neurotransmitters or markers. For example, studies have shown that enkephalin immunoreactivity co-exists with vasoactive intestinal polypeptide in some neurons and with tyrosine hydroxylase (a marker for catecholaminergic neurons) in others. nih.gov

Trace Neuronal Pathways: By combining IHC with nerve ligation experiments, it is possible to trace the projections of enkephalin-containing nerve fibers. nih.gov

Determine Subcellular Localization: At the electron microscopic level, IHC can reveal that enkephalin-related peptides are predominantly located in secretory granules, which supports the view that the proenkephalin precursor is processed into its final active forms within these organelles. nih.gov

These studies provide a detailed anatomical map of the enkephalinergic system, which is essential for understanding where these peptides are produced and released, and thus where they exert their physiological effects.

Biochemical Assays for Enzyme Activity and Peptide Cleavage Kinetics

The study of the metabolic stability of Enkephalin-met, lys(6)- is crucial for understanding its potential therapeutic efficacy and duration of action. Biochemical assays are fundamental in determining the rate and pattern of its degradation by various enzymes. These assays allow researchers to quantify enzyme activity and determine the kinetics of peptide cleavage, providing insights into the peptide's susceptibility to proteolysis.

Several key enzymatic pathways are responsible for the breakdown of endogenous enkephalins, and by extension, their synthetic analogs. The primary mechanisms include cleavage of the N-terminal Tyr-Gly bond by aminopeptidases, the Gly-Gly bond by dipeptidyl aminopeptidases, and the Gly-Phe bond by neutral endopeptidase (NEP, or "enkephalinase"). The stability of analogs like Enkephalin-met, lys(6)- is often enhanced by chemical modifications that hinder the action of these enzymes.

To investigate the cleavage kinetics, researchers typically incubate the peptide with biological samples such as plasma, cerebrospinal fluid (CSF), or tissue homogenates, or with purified enzymes. The degradation of the parent peptide and the appearance of metabolites are monitored over time using various analytical techniques. High-performance liquid chromatography (HPLC) is a widely used method to separate the intact peptide from its breakdown products, allowing for quantification. More advanced techniques like liquid chromatography-mass spectrometry (LC/MS) offer higher sensitivity and specificity, enabling the precise identification of cleavage sites and metabolites.

For instance, studies on the degradation of the parent compound, methionine-enkephalin, in human CSF have been conducted to establish kinetic parameters. In these experiments, radiolabeled Met-enkephalin is incubated with CSF, and the release of radiolabeled tyrosine is measured over time to determine the rate of hydrolysis. Such studies provide essential baseline data, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the enzyme-substrate interaction.

The following interactive table presents kinetic parameters for the degradation of methionine-enkephalin by enzymes present in human cerebrospinal fluid, illustrating the type of data generated from such biochemical assays.

Table 1: Kinetic Parameters of Methionine-Enkephalin Degradation in Human Cerebrospinal Fluid

| Parameter | Mean Value | Range | Unit |

|---|---|---|---|

| Half-life (t½) | 26.2 ± 5.5 | 20.8 - 33.8 | minutes |

| Initial Velocity (Iv) | 0.03 ± 0.01 | 0.02 - 0.03 | pg/mg protein/min |

| Michaelis Constant (Km) | 0.19 ± 0.02 | 0.17 - 0.21 | mM |

This data is based on in vitro studies of methionine-enkephalin degradation and serves as a reference for the types of kinetic analyses applicable to its analogs.

Enzyme inhibitors are also valuable tools in these assays. By using specific inhibitors, researchers can identify the particular enzymes responsible for the degradation of Enkephalin-met, lys(6)-. For example, bestatin (B1682670) is an inhibitor of aminopeptidases, while phosphoramidon (B1677721) inhibits neutral endopeptidase. Observing how these inhibitors affect the peptide's half-life in a biological matrix can elucidate its primary metabolic pathways.

Molecular Biology Techniques for Gene and mRNA Expression Analysis (e.g., qRT-PCR)

While Enkephalin-met, lys(6)- is a synthetic peptide and thus not directly encoded by a gene, molecular biology techniques are indispensable for studying its effects on the expression of relevant genes. These include the genes for its target receptors (e.g., opioid receptors) and the gene for proenkephalin (PENK), the precursor protein for endogenous enkephalins. Quantitative real-time polymerase chain reaction (qRT-PCR) is a powerful and commonly used technique for this purpose.

qRT-PCR allows for the sensitive and specific quantification of messenger RNA (mRNA) levels, providing a snapshot of gene expression in a particular cell or tissue at a specific time. In the context of Enkephalin-met, lys(6)- research, this technique can be used to investigate several aspects:

Regulation of Opioid Receptor Expression: Chronic or acute administration of an opioid agonist can lead to changes in the expression of opioid receptor genes. Researchers can treat cell cultures or animal models with Enkephalin-met, lys(6)- and then use qRT-PCR to measure the mRNA levels of mu-, delta-, and kappa-opioid receptors to understand receptor regulation and the development of tolerance.

Feedback on the Endogenous Opioid System: The administration of an exogenous opioid can influence the synthesis of endogenous opioids. Studies have shown that chronic administration of opioid agonists can lead to a reduction in PENK mRNA expression, potentially as a compensatory mechanism. qRT-PCR can be used to determine if Enkephalin-met, lys(6)- has a similar effect on the expression of the proenkephalin gene.

Cellular Signaling Pathways: The binding of Enkephalin-met, lys(6)- to its receptor initiates intracellular signaling cascades that can ultimately alter gene expression. qRT-PCR can be used to analyze the expression of genes downstream of these pathways to elucidate the peptide's mechanism of action.

Research on porcine adrenocortical cells has demonstrated the utility of qRT-PCR in studying the regulation of the proenkephalin gene. In these studies, the cells were treated with various substances, and the subsequent change in PENK mRNA transcription was quantified.

The interactive table below shows findings from a study on the effects of Adrenocorticotropic hormone (ACTH) and Angiotensin II (ANG II) on proenkephalin gene transcription, illustrating the type of data obtained from qRT-PCR experiments.

Table 2: Relative Proenkephalin (PENK) Gene Transcription in Porcine Adrenocortical Cells After Treatment

| Treatment Group | Fold Change in PENK mRNA (Mean) | Significance (P-value) |

|---|---|---|

| Control | 1.0 | N/A |

| ACTH (5 nM) | ~1.2 | >0.05 |

Data represents the change in PENK mRNA levels relative to the control group. A value of 1.0 indicates no change. This data demonstrates how qRT-PCR can be used to measure the impact of various stimuli on the expression of genes relevant to the endogenous opioid system.

By employing techniques like qRT-PCR, researchers can move beyond the direct biochemical properties of Enkephalin-met, lys(6)- to understand its broader biological impact on gene regulation within the nervous system and other tissues. This provides a more complete picture of its pharmacological profile.

Enkephalin Met, Lys 6 in Disease Models and Potential Research Applications

Investigation in Neuropathological Models (e.g., Alzheimer's Disease Models)

The role of the endogenous opioid system in neurodegenerative disorders such as Alzheimer's disease (AD) is an area of active investigation. Studies have shown that enkephalin levels can be altered in the brains of individuals with AD and in corresponding animal models. nih.govnih.gov

In transgenic mouse models of AD that overexpress human amyloid precursor protein (hAPP), elevated levels of Met-enkephalin have been observed in brain regions critical for memory, such as the entorhinal cortex and dentate gyrus. nih.govnih.gov These increases in enkephalin levels correlate with the extent of amyloid-β (Aβ)-dependent neuronal and behavioral deficits. nih.govnih.gov Furthermore, research suggests that these elevated enkephalin levels may contribute to cognitive impairments, as memory deficits in these hAPP mice were mitigated by blocking μ-opioid receptors. nih.govnih.gov This indicates that targeting the enkephalinergic system could be a potential therapeutic strategy for AD. nih.govnih.gov

While direct studies on Enkephalin-met, lys(6)- in Alzheimer's models are not extensively documented, the rationale for its investigation stems from the need for enkephalin analogs with modified properties, such as increased stability or altered receptor binding affinity, which could offer therapeutic advantages over the native peptide.

Table 1: Key Findings on Enkephalins in Alzheimer's Disease Models

| Finding | Model System | Implication | Reference |

|---|---|---|---|

| Elevated Met-enkephalin levels in entorhinal cortex and dentate gyrus | Transgenic mice expressing human amyloid precursor protein (hAPP) | May contribute to cognitive deficits | nih.govnih.gov |

| Increased preproenkephalin mRNA levels | hAPP transgenic mice | Suggests increased synthesis of enkephalins | nih.gov |

| Correlation between enkephalin elevation and Aβ-dependent alterations | hAPP transgenic mice | Links enkephalin system to core AD pathology | nih.govnih.gov |

Research into its Role in Substance Use Disorder Models

The enkephalinergic system is deeply implicated in the neurobiology of substance use disorders (SUDs). nih.govresearchgate.net Enkephalins are highly expressed in the brain's reward pathways and modulate neurotransmission to regulate behaviors related to drug-taking and seeking. nih.govresearchgate.net Drugs of abuse can directly increase enkephalin levels in these pathways. nih.gov

Animal models of SUDs have been instrumental in elucidating the role of enkephalins. nih.gov For instance, preventing the breakdown of endogenous enkephalins with enkephalinase inhibitors has been shown to increase ethanol (B145695) intake in animal models, suggesting that enkephalins possess primary reinforcing properties. nih.gov Conversely, attenuating enkephalin signaling through opioid receptor antagonists or genetic deletion of preproenkephalin can alter the rewarding and reinforcing effects of various drugs of abuse. nih.gov

Studies on enkephalin analogs in the context of SUDs have explored their potential to modulate withdrawal symptoms. For example, an analog of enkephalin was found to reduce ethanol withdrawal-induced anxiety-like behavior in rats, an effect mediated by δ-opioid receptors. nih.gov This highlights the potential for developing enkephalin-based therapeutics for addiction. While specific research on Enkephalin-met, lys(6)- in SUD models is limited, its properties as a Met-enkephalin analog make it a candidate for investigation in this area.

Studies in Experimental Models of Inflammatory Pain

Enkephalins are pivotal in the modulation of pain, acting as endogenous analgesics. mdpi.comnih.gov They exert their effects by binding to opioid receptors in the central and peripheral nervous systems, which inhibits the transmission of pain signals. mdpi.comnih.gov

In experimental models of inflammatory pain, the role of the enkephalinergic system is well-established. For instance, in models where inflammation is induced by substances like carrageenan or Complete Freund's Adjuvant (CFA), there are often changes in the expression and release of enkephalins in the affected tissues and the spinal cord. transpharmation.com Immune cells that infiltrate inflamed tissues can also be a source of enkephalins, contributing to local pain control.

The investigation of enkephalin analogs in pain models is a promising area of research for developing novel analgesics with fewer side effects than traditional opioids. mdpi.com While specific studies focusing on Enkephalin-met, lys(6)- in inflammatory pain models are not widely available, the known analgesic properties of Met-enkephalin provide a strong rationale for exploring its analogs in this context. The modification at the 6th position with lysine (B10760008) could potentially alter the peptide's stability and receptor interaction, possibly leading to enhanced or prolonged analgesic effects.

Implications for Research into Neuropsychiatric Disorders (e.g., Mood Disorders)

The endogenous opioid system, including enkephalins, plays a significant role in emotional regulation and the pathophysiology of neuropsychiatric disorders such as mood disorders. nih.gov The mood-modulating effects of enkephalins are partly attributed to their ability to alleviate pain and stress. nih.gov Enkephalins are involved in the stress response through their modulation of the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.comnih.gov

Research in animal models suggests that alterations in the enkephalinergic system can influence anxiety-like and depressive-like behaviors. The development of enkephalin analogs is being explored for their potential as anxiolytics and antidepressants. For example, some synthetic enkephalin analogs have demonstrated anxiolytic-like effects in animal models. nih.gov

Given the involvement of Met-enkephalin in mood regulation, Enkephalin-met, lys(6)- represents a potential research tool and therapeutic candidate for neuropsychiatric disorders. Its specific effects on mood and behavior would need to be characterized in relevant animal models.

Emerging Roles in Cancer Research (Immunoregulation and Tumor Microenvironment)

A growing body of evidence points to the significant role of Met-enkephalin in immunoregulation and cancer therapy. nih.govresearchgate.net Met-enkephalin can exert anti-tumor activity by binding to opioid receptors on both immune cells and cancer cells. nih.govresearchgate.net It has been shown to activate immune cells and inhibit regulatory T-cells (Tregs), which can suppress anti-tumor immunity. nih.govresearchgate.net

Met-enkephalin can also modulate the tumor microenvironment (TME). nih.govnih.gov In a mouse model of lung cancer, Met-enkephalin was found to suppress metastasis by regulating the polarization of tumor-associated macrophages (TAMs) and the distribution of myeloid-derived suppressor cells (MDSCs) within the TME. nih.gov It also inhibited the epithelial-mesenchymal transition (EMT), a crucial step in tumor metastasis. nih.gov Similarly, in a colorectal cancer model, Met-enkephalin inhibited tumor growth by remodeling the immune status of the TME, including increasing the infiltration of M1-type macrophages. nih.gov

The potential of Met-enkephalin and its analogs, such as Enkephalin-met, lys(6)-, as cancer immunotherapies is an exciting area of research. nih.govresearchgate.net The lysine substitution in Enkephalin-met, lys(6)- could potentially enhance its immunomodulatory properties or its stability in the TME.

Table 2: Effects of Methionine-Enkephalin in Cancer Models

| Effect | Cancer Model | Mechanism | Reference |

|---|---|---|---|

| Suppression of metastasis | Lung cancer | Regulation of TAMs and MDSCs; inhibition of EMT | nih.gov |

| Inhibition of tumor growth | Colorectal cancer | Remodeling of the tumor immune microenvironment | nih.gov |

| Activation of immune cells | General | Binding to opioid receptors on immune cells | nih.govresearchgate.net |

Potential as a Research Target for Modulating Fundamental Physiological Processes

Beyond its role in specific disease models, Enkephalin-met, lys(6)- holds potential as a research target for understanding and modulating a wide array of fundamental physiological processes. The endogenous opioid system is involved in numerous functions, including neuroprotection, cell proliferation, and tissue organization during development. nih.gov

Met-enkephalin has been shown to be involved in:

Analgesia and Neurotransmission : Modulating pain perception and neuronal communication. nih.gov

Immune System Regulation : Influencing the activity of various immune cells. nih.govresearchgate.net

Cell Growth and Proliferation : Acting as a regulator of tissue growth and regeneration. wikipedia.org

Stress Response : Modulating the HPA axis. mdpi.comnih.gov

The study of Enkephalin-met, lys(6)- could provide valuable insights into how modifications to the native enkephalin structure affect these diverse physiological functions. This could lead to the development of more specific and potent tools for both basic research and potential therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the purity and stability of Enkephalin-met, lys(6)- in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) are widely used for purity assessment. Stability studies require controlled degradation experiments (e.g., thermal, pH-induced) followed by kinetic analysis using HPLC-MS. For quantitative protein measurement, the Folin phenol reagent method (Lowry assay) can be adapted, though it requires calibration against peptide-specific standards due to sequence-dependent variability in colorimetric responses .

| Technique | Application | Limitations |

|---|---|---|

| HPLC-UV | Purity assessment | Low sensitivity for trace degradation products |

| LC-MS/MS | Structural confirmation & quantification | Requires high-resolution instrumentation |

| Circular Dichroism | Secondary structure analysis | Limited utility in complex biological matrices |

Q. How can researchers ensure reproducibility in peptide synthesis and purification protocols for Enkephalin-met, lys(6)-?

- Methodological Answer : Standardize synthesis parameters (e.g., solid-phase resin type, coupling efficiency metrics) and document purification gradients in HPLC protocols. Use lyophilized peptide batches stored at -80°C with desiccants. Validate reproducibility via inter-laboratory comparisons and statistical analysis of batch-to-batch variability (e.g., ANOVA for purity and yield data) .

Q. What in vitro assays are suitable for preliminary screening of Enkephalin-met, lys(6)- bioactivity?

- Methodological Answer : Radioligand binding assays (e.g., opioid receptor displacement) and cAMP inhibition assays in cell lines expressing μ-opioid receptors are standard. Normalize activity to positive controls (e.g., morphine) and account for matrix effects by spiking peptide into physiologically relevant buffers .

Advanced Research Questions

Q. How can multi-dimensional data from Enkephalin-met, lys(6)- interaction studies (e.g., receptor dynamics, metabolomics) be analyzed efficiently?

- Methodological Answer : Use Python-based platforms like lys for parallel processing and visualization of high-dimensional datasets. For example, apply lys’s MultiCut tool to preprocess 4D imaging data (x, y, z, time) by denoising with median filters and extracting kinetic parameters via interactive slicing. Export workflows as reproducible scripts for validation .

Q. What strategies resolve contradictions in pharmacokinetic data for Enkephalin-met, lys(6)- across different animal models?

- Methodological Answer : Conduct meta-analysis of existing datasets using random-effects models to account for interspecies variability. Identify confounding factors (e.g., blood-brain barrier permeability differences) via sensitivity analysis. Validate hypotheses using knock-in rodent models with humanized opioid receptors .

Q. How should researchers design experiments to distinguish between direct receptor agonism and allosteric modulation by Enkephalin-met, lys(6)- derivatives?

- Methodological Answer : Employ Schild regression analysis in competitive binding assays. Combine this with real-time biosensor data (e.g., BRET for receptor conformational changes). For allosteric effects, use negative cooperativity models and compare dissociation rates in the presence/absence of orthosteric ligands .

| Assay | Parameter Measured | Interpretation |

|---|---|---|

| Schild Analysis | pA2 values | Competitive vs. non-competitive antagonism |

| BRET/FRET | Receptor conformation changes | Allosteric modulation kinetics |

| Calcium flux assays | Signal transduction latency | Functional efficacy of peptide-receptor interaction |

Q. What computational approaches validate the structural stability of Enkephalin-met, lys(6)- in molecular dynamics (MD) simulations?

- Methodological Answer : Run MD simulations (≥100 ns) in explicit solvent models (e.g., TIP3P water). Quantify root-mean-square deviation (RMSD) and radius of gyration to assess conformational drift. Validate force fields by comparing simulated NMR chemical shifts with experimental data .

Data Management & Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for Enkephalin-met, lys(6)- datasets?

- Methodological Answer : Deposit raw spectra, chromatograms, and MD trajectories in repositories like Zenodo or ChEMBL with standardized metadata (e.g., SMILES notation, experimental conditions). Use FAIRsharing.org guidelines for ontology alignment and cite datasets using DOIs in publications .

Q. What tools facilitate collaborative analysis of conflicting in vivo efficacy data for Enkephalin-met, lys(6)-?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.